molecular formula C13H16F2N2O B7460959 N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide

Cat. No. B7460959
M. Wt: 254.28 g/mol
InChI Key: JBRDCJUTDMUCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide is believed to exert its therapeutic effects by modulating the activity of various proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These include inhibition of cell proliferation, induction of apoptosis, modulation of immune function, and improvement of cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide in lab experiments is its specificity for HDAC inhibition, which can allow for more targeted modulation of gene expression compared to other HDAC inhibitors. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical development. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of applications. Another area of interest is the investigation of the specific genes and pathways that are modulated by this compound, which could provide insights into its mechanism of action and potential therapeutic targets. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various disease contexts.

Synthesis Methods

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2,4-difluorobenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine-1-carboxylic acid. The final product is then purified using column chromatography.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide has been studied for its potential therapeutic properties in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy. In infectious diseases, this compound has been shown to have antiviral activity against hepatitis C virus and dengue virus.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-9-4-2-3-7-17(9)13(18)16-12-6-5-10(14)8-11(12)15/h5-6,8-9H,2-4,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRDCJUTDMUCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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